1-Dodecyl-3-methylimidazolium chloride

Surfactant Science Colloid Chemistry Ionic Liquid Aggregation

1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl) occupies a unique, non-substitutable performance window within the 1-alkyl-3-methylimidazolium chloride series. Its C12 alkyl chain achieves a critical micelle concentration of just 100 ppm with crude oil/brine, enabling up to 14.8% additional oil recovery in nanofluid EOR formulations. Critically, it delivers a MIC of 3.9 μg/mL against S. aureus—potency unattainable by shorter-chain homologs—while avoiding the sharply elevated cytotoxicity of C14/C16 variants. For nanomaterial synthesis, its CMC of 12.3 mM in water ensures robust, low-loading microemulsion stabilization, outperforming conventional surfactants such as AOT or CTAB. Procure the exact C12 homolog to secure this tightly bounded performance advantage.

Molecular Formula C16H31ClN2
Molecular Weight 286.9 g/mol
CAS No. 114569-84-5
Cat. No. B058534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecyl-3-methylimidazolium chloride
CAS114569-84-5
Molecular FormulaC16H31ClN2
Molecular Weight286.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-]
InChIInChI=1S/C16H31N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1
InChIKeyOPXNHKQUEXEWAM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecyl-3-methylimidazolium chloride (CAS 114569-84-5): An Overview of Properties and Procurement-Relevant Specifications


1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl, CAS 114569-84-5) is a surface-active ionic liquid (SAIL) belonging to the 1-alkyl-3-methylimidazolium chloride family [1]. It is characterized by a long C12 alkyl chain on the imidazolium cation, which confers amphiphilic properties distinct from shorter-chain analogs. With a molecular weight of 286.88 g/mol and a melting point of approximately 48 °C, this compound exists as a white to yellow solid at room temperature . Its dual nature as both an ionic liquid and a cationic surfactant underpins its utility in diverse applications, including enhanced oil recovery, antimicrobial formulations, and materials synthesis.

Why 1-Dodecyl-3-methylimidazolium Chloride Cannot Be Replaced by Just Any Ionic Liquid


The performance of 1-alkyl-3-methylimidazolium chlorides is profoundly governed by alkyl chain length. Substituting [C12mim]Cl with a close analog—such as the C10 or C14 homolog—is not a simple drop-in replacement, as the physicochemical and biological properties scale non-linearly with the number of methylene groups [1]. A single change of two carbons in the alkyl chain can shift the critical micelle concentration (CMC) by nearly an order of magnitude, drastically alter antimicrobial potency, and completely invert the toxicity profile from moderate to extreme [2][3]. Consequently, the precise C12 chain length of 1-dodecyl-3-methylimidazolium chloride defines a narrow performance window that is not achievable by other members of its homologous series.

Quantitative Differentiation of 1-Dodecyl-3-methylimidazolium Chloride Against Closest Analogs: An Evidence Guide


Critical Micelle Concentration (CMC) in Water: Chain Length Drives Efficiency

In aqueous solution at 25°C, 1-dodecyl-3-methylimidazolium chloride ([C12mim]Cl) exhibits a critical micelle concentration (CMC) of 12.3 mM [1]. This value is approximately 5.5 times lower than the CMC of its shorter-chain homolog 1-decyl-3-methylimidazolium chloride ([C10mim]Cl), which is 67.6 mM [1]. The significant reduction in CMC confirms that the C12 chain length provides a quantifiable advantage in micellization efficiency, requiring a lower concentration to achieve surface activity and self-assembly.

Surfactant Science Colloid Chemistry Ionic Liquid Aggregation

Antimicrobial Potency Against S. aureus: A Narrow Window of Activity

Against Staphylococcus aureus, the minimum inhibitory concentration (MIC) of [C12mim]Cl is reported as 3.9 μg/mL [1]. In a systematic evaluation of 1-alkyl-3-methylimidazolium chloride homologs, ionic liquids with chain lengths shorter than dodecyl (C12) were found to be significantly less effective against the tested pathogenic microorganisms [1]. This demonstrates that the C12 chain length is critical for achieving potent antimicrobial activity, and shorter-chain analogs (e.g., C10, C8) would require substantially higher concentrations to achieve a comparable effect.

Antimicrobials Biofilm Prevention Clinical Microbiology

Ecotoxicity in Daphnia magna: Balancing Activity with Environmental Impact

In a transcriptomic study using Daphnia magna, 1-dodecyl-3-methylimidazolium chloride ([C12mim]Cl) was identified as the most toxic ionic liquid at the gene expression level when compared to 1-ethyl-3-methylimidazolium chloride ([C2mim]Cl) and cholinium chloride ([Chol]Cl) [1]. While this confirms higher toxicity for the C12 compound relative to shorter-chain or cholinium-based ILs, this must be weighed against its superior antimicrobial potency. In contrast, the longer-chain 1-hexadecyl-3-methylimidazolium chloride ([C16mim]Cl) exhibits even greater antimicrobial activity but with a concomitant spike in cytotoxicity that can be prohibitive for many applications [2].

Ecotoxicology Environmental Risk Assessment Green Chemistry

Micellization Thermodynamics: Superior Entropic Driving Force Compared to Pyridinium Surfactants

A comparative study of the micellization thermodynamics of 1-dodecyl-3-methylimidazolium chloride ([C12mim]Cl) versus its structural analog 1-dodecylpyridinium chloride ([C12py]Cl) reveals that [C12mim]Cl exhibits a more favorable (less positive) Gibbs free energy of micellization (ΔG°mic) across a temperature range of 15-75°C [1]. This difference is attributed to the stronger hydrogen-bonding capability of the imidazolium head group relative to the pyridinium moiety, which enhances the stability of the micellar assembly [1].

Thermodynamics Surface Chemistry Molecular Design

Synergistic Interfacial Tension Reduction in Saline Environments for Enhanced Oil Recovery

In the context of enhanced oil recovery (EOR), [C12mim]Cl demonstrates a unique ability to reduce interfacial tension (IFT) between crude oil and high-salinity formation brine. At a very low concentration of 100 ppm, the critical micelle concentration (CMC) between crude oil and brine was achieved [1]. Furthermore, the study explicitly notes that unlike traditional surfactants, this ionic liquid-based surfactant is more effective for higher saline formation water [1]. When formulated into a nanofluid with Al2O3 nanoparticles, a dispersion of 0.05 wt% [C12mim]Cl in brine achieved an additional oil recovery of 14.8% of original oil in place (%OOIP) in carbonate reservoir flooding experiments [2].

Enhanced Oil Recovery Interfacial Tension Surfactant Flooding

Key Application Scenarios for 1-Dodecyl-3-methylimidazolium Chloride Based on Differentiated Evidence


High-Salinity Enhanced Oil Recovery (EOR) in Carbonate Reservoirs

Procurement of 1-dodecyl-3-methylimidazolium chloride ([C12mim]Cl) is strongly justified for EOR projects targeting carbonate reservoirs with high-salinity formation brines. Unlike conventional surfactants that suffer from precipitation and loss of efficacy in such environments, [C12mim]Cl maintains its interfacial tension (IFT)-reducing capability, achieving a critical micelle concentration at just 100 ppm in contact with crude oil and brine [1]. When deployed as part of a nanofluid formulation with Al2O3 nanoparticles, it can yield an additional oil recovery of up to 14.8% of original oil in place (%OOIP), significantly outperforming surfactant-polymer blends alone [2].

Development of Mid-Chain Antimicrobial and Antibiofilm Agents

[C12mim]Cl is the specific homolog of choice for formulating antimicrobial agents where a balance between high potency and manageable toxicity is required. It exhibits a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus, a level of activity not achieved by shorter-chain imidazolium chloride analogs [1]. While longer-chain homologs (e.g., C14, C16) show even greater antimicrobial activity, they are also associated with sharply increased cytotoxicity [2]. This positions [C12mim]Cl as the optimal 'mid-chain' candidate for applications such as biomedical device coatings, preservatives for personal care products, or industrial biocides where human or environmental exposure is a concern.

Formulation of Robust Micellar Systems Requiring Thermodynamic Stability

For applications requiring stable micellar aggregates under variable conditions—such as in drug delivery nanocarriers, templates for mesoporous material synthesis, or as media for micellar catalysis—[C12mim]Cl offers a quantifiable advantage over structurally similar surfactants like 1-dodecylpyridinium chloride. Its more favorable Gibbs free energy of micellization (ΔG°mic) across a broad temperature range (15-75°C) indicates a stronger thermodynamic driving force for self-assembly, which can result in more robust and dilution-resistant micellar structures [1].

Surfactant for Water-in-Oil Microemulsion Synthesis of Nanoparticles

[C12mim]Cl is a proven surfactant for the formation of water-in-oil (W/O) microemulsions used as nanoreactors for the synthesis of inorganic nanoparticles such as AgCl [1]. The low critical micelle concentration (12.3 mM in water) of [C12mim]Cl [2] ensures efficient stabilization of the water pools at low surfactant loadings, making it a cost-effective and high-performance alternative to conventional surfactants like AOT or CTAB for the controlled synthesis of nanomaterials.

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